molecular formula C22H24ClN3O3 B11429633 Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11429633
M. Wt: 413.9 g/mol
InChI Key: DULLNMIAXAEWIK-UHFFFAOYSA-N
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Description

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a chlorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine core. This intermediate is then reacted with benzyl(methyl)amine and 4-chlorobenzaldehyde under acidic conditions to introduce the benzyl(methyl)amino and chlorophenyl groups, respectively. The final step involves esterification with ethanol to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the tetrahydropyrimidine core provides structural stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a cyano group instead of the benzyl(methyl)amino group.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains an indole ring instead of the tetrahydropyrimidine core.

    Methyl 3-(2-(benzylmethylamino)ethyl)benzoate: Similar benzyl(methyl)amino group but different core structure.

Uniqueness

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyl(methyl)amino group and the chlorophenyl group enhances its potential as a versatile intermediate in organic synthesis and its potential biological activities.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 6-[[benzyl(methyl)amino]methyl]-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24ClN3O3/c1-3-29-21(27)19-18(14-26(2)13-15-7-5-4-6-8-15)24-22(28)25-20(19)16-9-11-17(23)12-10-16/h4-12,20H,3,13-14H2,1-2H3,(H2,24,25,28)

InChI Key

DULLNMIAXAEWIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN(C)CC3=CC=CC=C3

Origin of Product

United States

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